molecular formula C7H3F7N2O B11782377 5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine

5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B11782377
M. Wt: 264.10 g/mol
InChI Key: OMZMWHZONPPOJD-UHFFFAOYSA-N
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Description

5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and unique chemical properties. The presence of multiple fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. A common approach might include:

    Starting Material: A suitable pyridine derivative.

    Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Trifluoromethylation: Use of reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under catalytic conditions.

    Amination: Introduction of the amine group using ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups into the pyridine ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique electronic properties.

Biology

    Drug Development: Investigated for potential pharmaceutical applications, including as enzyme inhibitors or receptor modulators.

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research and clinical trials.

Industry

    Material Science: Application in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action for 5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The multiple fluorine atoms can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine: Lacks the amine group but shares other structural features.

    5-Fluoro-2-aminopyridine: Similar fluorinated pyridine with an amine group but without the trifluoromethoxy and trifluoromethyl groups.

Uniqueness

5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine is unique due to the combination of fluorine atoms and functional groups, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H3F7N2O

Molecular Weight

264.10 g/mol

IUPAC Name

5-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H3F7N2O/c8-2-1-16-5(15)3(6(9,10)11)4(2)17-7(12,13)14/h1H,(H2,15,16)

InChI Key

OMZMWHZONPPOJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)C(F)(F)F)OC(F)(F)F)F

Origin of Product

United States

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